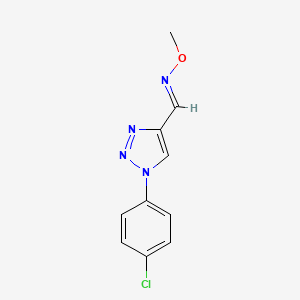

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

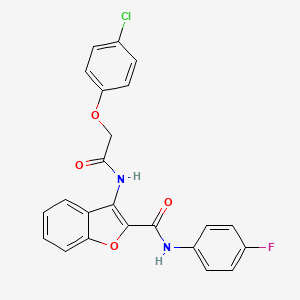

“1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime” is a complex organic compound. It contains an oxime group, which is an organic compound belonging to the imines, with the general formula RR’C=N−OH . The compound also contains a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom .

Scientific Research Applications

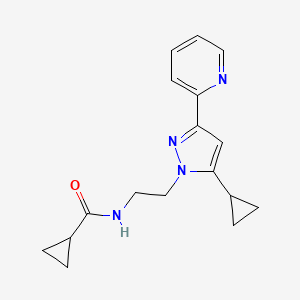

Triazole Derivatives in Drug Discovery

Triazole compounds, including the 1,2,3- and 1,2,4-triazole families, are highlighted for their broad range of biological activities. They have been studied for their potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents, among other applications. The structural versatility of triazoles allows for the development of new drugs with diverse therapeutic effects. Notably, the synthesis of 1,2,3-triazole derivatives through eco-friendly methods has been a recent focus, providing a sustainable approach to drug discovery (Ferreira et al., 2013; de Souza et al., 2019).

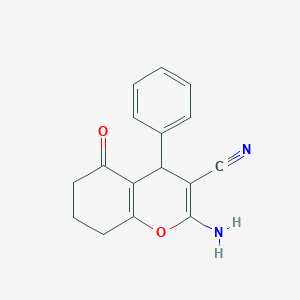

Material Science and Polymer Applications

In the realm of material science, triazole derivatives play a crucial role in the development of new materials with advanced properties. Specifically, polymeric membranes based on 1,2,4-triazole have been explored for their proton-conducting capabilities, which are promising for fuel cell technologies. These materials demonstrate high thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

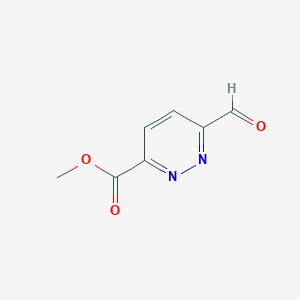

Corrosion Inhibition

Another application of 1,2,3-triazole derivatives is in the field of corrosion inhibition for metal surfaces. These compounds have shown effectiveness as corrosion inhibitors for various metals and alloys in aggressive media, highlighting their potential in industrial applications to enhance the longevity and durability of metal components (Hrimla et al., 2021).

Environmental Impact and Toxicity Studies

Research on the environmental impact and toxicity of chlorophenols, which are structurally related to the compound of interest, indicates the need for careful consideration of these compounds' use and disposal. Chlorophenols have been found to exert moderate toxic effects on aquatic and mammalian life, with concerns about bioaccumulation and persistence in the environment (Krijgsheld & Gen, 1986).

Mechanism of Action

Target of Action

It’s worth noting that oximes, a class of compounds to which this molecule belongs, have been studied for their significant roles as acetylcholinesterase reactivators . Additionally, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Oximes in general are known to react with aldehydes or ketones to form a new compound in an essentially irreversible process . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .

Biochemical Pathways

It’s known that oximes can affect various biochemical pathways due to their ability to react with aldehydes and ketones .

Pharmacokinetics

It’s known that oximes are usually poorly soluble in water , which could impact their bioavailability.

Result of Action

Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Action Environment

It’s known that the reaction of oximes with aldehydes or ketones can be influenced by various factors, including temperature and the presence of acids .

Properties

IUPAC Name |

(E)-1-[1-(4-chlorophenyl)triazol-4-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-16-12-6-9-7-15(14-13-9)10-4-2-8(11)3-5-10/h2-7H,1H3/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHPIFLHXRBTOA-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CN(N=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CN(N=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)

![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)